4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine
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Overview
Description
4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.
Pharmacokinetics
The broad-spectrum biological activities of indole derivatives suggest that they may have favorable pharmacokinetic properties
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization
Action Environment
The diverse biological and clinical applications of indole derivatives suggest that they may be influenced by a variety of environmental factors
Preparation Methods
The synthesis of 4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1H-indole with p-tolualdehyde in the presence of a suitable catalyst to form an intermediate, which is then reacted with 4-methylpyridin-2-amine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine include:
- N-(2,6-diisopropylphenyl)-1-(1H-indol-2-yl)methanimine
- 4,6-dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
- 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole
These compounds share structural similarities but differ in their specific substituents and biological activities
Biological Activity
4-Methyl-N-((2-methyl-1H-indol-3-yl)(p-tolyl)methyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an indole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing indole structures exhibit a variety of bioactivities, including:
- Anticancer : Indole derivatives have shown promise in inhibiting tumor growth across several cancer cell lines.
- Antimicrobial : Many indole-based compounds possess antimicrobial properties.
- Anti-inflammatory : Certain derivatives have been noted for their anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study by Zhang et al. demonstrated that indole-containing compounds could induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins .
Case Studies
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Cell Line Studies :
Cell Line IC50 (µg/mL) Comparison to Control A549 193.93 Lower than control HT29 208.58 Comparable H460 238.14 Lower than control - Mechanism of Action :
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available indole derivatives. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Properties
IUPAC Name |
4-methyl-N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-15-8-10-18(11-9-15)23(26-21-14-16(2)12-13-24-21)22-17(3)25-20-7-5-4-6-19(20)22/h4-14,23,25H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXASOCDPYFCFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C)NC4=NC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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